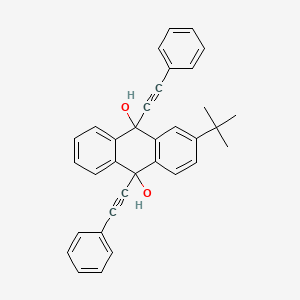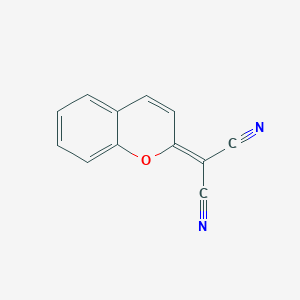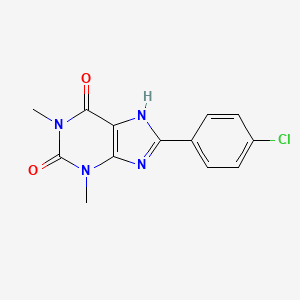
2-methyl-3-oxo-N-phenyl-pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-oxo-N-phenyl-pentanamide is an organic compound with the molecular formula C12H15NO2. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is characterized by its unique structure, which includes a phenyl group attached to a pentanamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-oxo-N-phenyl-pentanamide typically involves an amidation reaction between isobutyryl acetate and aniline. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction proceeds by evaporating the alcohol generated during the process, and the excess isobutyryl acetate is recycled to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar route but is optimized for large-scale production. The process is designed to be green and efficient, avoiding the use of low-boiling-point volatile toxic organic solvents. This method aligns with principles of atom economy and environmental sustainability, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-3-oxo-N-phenyl-pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of the compound.
Substitution: The phenyl group in the compound can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups replacing the original hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-oxo-N-phenyl-pentanamide has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-methyl-3-oxo-N-phenyl-pentanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, influencing biochemical processes. For instance, in the synthesis of atorvastatin, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-3-oxo-N-phenylpentanamide
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
2-methyl-3-oxo-N-phenyl-pentanamide is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in various chemical reactions. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .
Eigenschaften
CAS-Nummer |
5659-18-7 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2-methyl-3-oxo-N-phenylpentanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-11(14)9(2)12(15)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
CNOVGQUKNBMXKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)C(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)


![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)

